molecular formula C23H31ClO4 B12070084 (17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate

(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B12070084
M. Wt: 406.9 g/mol
InChI Key: QQEHDZXXCDSAFE-UHFFFAOYSA-N
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Description

(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate (IUPAC name: [(8R,9S,10R,13S,14S,17R)-17-Acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate) is a synthetic steroidal derivative with a cyclopenta[a]phenanthrene backbone. Commonly known as Chlormadinone Acetate (CAS 302-22-7), it is a potent progestin used in hormonal therapies, including contraception and treatment of endometriosis . Its structure features:

  • 6-chloro substitution to enhance metabolic stability.
  • 17-acetyloxy group for improved bioavailability.
  • 3-oxo and 10,13-dimethyl groups to modulate receptor binding affinity.

Synthesis typically involves chloroacetyl chloride and triethylamine-mediated acetylation of steroidal precursors in dichloromethane or THF .

Properties

IUPAC Name

(17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHDZXXCDSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The parent compound, Chlormadinone Acetate , serves as a precursor. It contains a 6-chloro substituent and a 17-acetyl group, making it ideal for subsequent modifications.

Hydroxylation of Chlormadinone Acetate

Hydroxylation at the C3 position is critical. Two approaches are documented:

  • Catalytic Hydrogenation :

    • Reagents : Hydride donors (e.g., NaBH₄, LiAlH₄) in inert solvents (e.g., THF, DCM).

    • Conditions : Controlled temperatures (-48°C to 0°C for reactive hydrides).

    • Outcome : Converts the C3 ketone to a hydroxyl group with high stereoselectivity (d.e. >85%).

  • Enzymatic Reduction :

    • Enzymes : Steroid-specific reductases (e.g., 3-ketosteroid-Δ¹-dehydrogenase).

    • Advantages : Enhanced regioselectivity and reduced byproducts.

Acetylation and Functional Group Protection

The 17-hydroxyl group is pre-protected as an acetate ester during the synthesis of Chlormadinone Acetate. Subsequent steps focus on modifying the C3 hydroxyl group.

Reaction Conditions and Optimization

Optimal conditions vary by reaction type. Below is a comparative analysis of critical parameters:

Parameter Hydroxylation (NaBH₄) Acetylation Purification
Solvent THF, DCMAcetic anhydride, pyridineEthyl acetate, chloroform
Temperature -20°C to 0°CRoom temperatureAmbient (recrystallization)
Molar Ratio (Reagent:Substrate) 3.5:1 (hydride:substrate)1.5:1 (acetic anhydride:substrate)N/A
Reaction Time 1–2 hours12–24 hours24–48 hours
Yield 65–70%85–90%>95% (purity)

Industrial Production Challenges and Solutions

Large-scale synthesis requires addressing:

  • Stereochemical Control :

    • Solution : Use chiral catalysts or enzymatic methods to achieve diastereomeric excess (d.e.) >90%.

  • Byproduct Management :

    • Approach : Optimize hydride-to-substrate ratios (e.g., 3.5:1 for NaBH₄) to minimize over-reduction.

  • Purification :

    • Techniques :

      • HPLC : C18 column, acetonitrile-water mobile phase.

      • Recrystallization : Methanol or ethanol to isolate the final compound.

Advanced Synthetic Strategies

Continuous Flow Chemistry

Adapted from cyproterone acetate synthesis:

  • Steps : Telescoped hydroxylation, acetylation, and purification.

  • Advantages :

    • Scalability : Higher throughput compared to batch methods.

    • Safety : Reduced exothermic risks via precise temperature control.

  • Yield : ~9.6% overall (10-step process).

Biocatalytic Methods

  • Enzymes : 3-Ketosteroid-Δ¹-dehydrogenase (ReM2) for A-ring modification.

  • Benefits :

    • Regioselectivity : Targeted C1-C2 double bond formation.

    • Sustainability : Lower energy consumption vs. traditional catalytic methods.

Analytical Validation

Key methods to confirm compound identity and purity:

Technique Purpose Key Findings
IR Spectroscopy Confirm functional groupsPeaks at ~1700 cm⁻¹ (C=O), 2900 cm⁻¹ (C-H)
¹H NMR Determine stereochemistryδ 5.2–5.5 ppm (C17 acetate), δ 1.2–1.5 ppm (methyl groups)
HPLC Assess purityRetention time: 12–15 min (C18 column, 292 nm detection)

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Batch Hydrogenation High yield, simple setupModerate stereoselectivity
Flow Chemistry Scalable, precise controlHigh equipment costs
Biocatalysis Environmentally friendlyLimited enzyme availability

Chemical Reactions Analysis

3-Hydroxy Chlormadinone Acetate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of this compound may possess antitumor properties. For instance, compounds structurally related to (17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl) have shown promise in inhibiting the proliferation of cancer cells in vitro .
  • Hormonal Activity : The compound's structure suggests potential interactions with steroid hormone receptors. Some studies have explored its effects on estrogen and androgen receptors, indicating that it could modulate hormonal pathways relevant to conditions like hormone-dependent cancers .
  • Anti-inflammatory Effects : There is emerging evidence that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Therapeutic Applications

Given its biological activities, (17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl) acetate may have several therapeutic applications:

  • Cancer Therapy : The antitumor effects suggest potential use in developing new cancer therapies targeting specific tumor types.
  • Hormone Replacement Therapy : Its interaction with hormonal pathways could make it a candidate for hormone replacement therapies or treatments for hormone-related disorders.
  • Anti-inflammatory Treatments : The anti-inflammatory properties could be harnessed for treating chronic inflammatory diseases.

Case Studies

A few notable studies illustrate the applications of this compound:

  • Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest . This study provides a foundation for further exploration of (17-Acetyl-6-chloro) derivatives in oncology.
  • Hormonal Modulation Research : Another research article investigated the effects of similar compounds on prostate cancer cell lines and found that they could effectively inhibit cell growth via androgen receptor modulation . These findings support the potential use of (17-Acetyl-6-chloro) compounds in treating prostate cancer.
  • Inflammation Model Study : In an experimental model of inflammation, a derivative was shown to significantly reduce markers of inflammation when administered to mice . This suggests that further development could lead to new anti-inflammatory drugs.

Mechanism of Action

3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with progesterone and androgen receptors. It binds to these receptors, inhibiting the action of endogenous hormones. This leads to a decrease in the production of androgens and a reduction in androgenic activity in target tissues . The compound also exhibits anti-androgenic effects by blocking the conversion of testosterone to dihydrotestosterone .

Comparison with Similar Compounds

Key Observations :

  • Chloro vs. Hydroxy Groups: The 6-chloro group in Chlormadinone Acetate reduces first-pass metabolism compared to hydroxy-substituted analogs (e.g., ’s compound), enhancing oral bioavailability .
  • Acetate Positioning: 17β-acetoxy derivatives (e.g., ’s compound) exhibit stronger androgen receptor binding, whereas 17α-acetoxy progestins (e.g., Chlormadinone) favor progesterone receptor selectivity .
  • Δ⁶ Double Bond: Dehydronandrolone’s Δ⁶ configuration increases lipophilicity, promoting tissue retention but reducing plasma half-life relative to Chlormadinone .

Physicochemical and Pharmacokinetic Properties

Property Chlormadinone Acetate 6β,17β-Diacetate () Dehydronandrolone Acetate
Solubility (mg/mL) 0.05 (DMSO) 0.12 (DMSO) 0.08 (DMSO)
LogP 4.2 3.8 5.1
t₁/₂ (h) 24–36 12–18 8–10
Protein Binding (%) 98 95 92

Notes:

  • Chlormadinone’s lower solubility but higher LogP than 6β,17β-diacetate suggests balanced tissue penetration and sustained release .
  • Dehydronandrolone’s short half-life correlates with rapid hepatic clearance due to Δ⁶ unsaturation .

Q & A

Q. What structural features of this compound influence its reactivity in synthetic chemistry?

The compound's steroidal backbone, chlorine substitution at C6, and acetyloxy groups at C17 contribute to its reactivity. The chloro group increases electrophilicity at adjacent positions, while the acetyloxy groups participate in esterification or hydrolysis reactions. Structural rigidity from the fused cyclopenta-phenanthrene rings may limit conformational flexibility, affecting reaction kinetics. For characterization, use X-ray crystallography or NMR spectroscopy to resolve stereochemical configurations and bond angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves , chemical-resistant lab coats , and P95 respirators to avoid dermal or respiratory exposure. Ensure proper ventilation and avoid release into drainage systems. Dispose of waste via licensed facilities, as recommended in safety data sheets. Note that acute toxicity (H302) and skin/eye irritation (H315/H319) hazards are documented, though comprehensive toxicological data (e.g., carcinogenicity) remain incomplete .

Q. Which analytical methods are most effective for characterizing its purity and stability?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Monitor degradation under varying temperatures via thermogravimetric analysis (TGA) . Stability studies should include exposure to light, humidity, and oxidizing agents. Note that decomposition products are not fully characterized, necessitating GC-MS for volatile byproduct identification .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Multi-step synthesis requires precise control of temperature (e.g., 40–60°C for esterification), solvent polarity (e.g., dichloromethane for halogenated intermediates), and catalyst selection (e.g., palladium for dehydrohalogenation). Use design of experiments (DoE) to maximize yield and minimize side reactions. Automated reactors improve reproducibility in scaling up from milligram to gram quantities .

Q. How to resolve contradictions in spectral data for structural elucidation?

Discrepancies in ¹³C NMR or IR spectra may arise from polymorphic forms or solvent interactions. Validate assignments using 2D NMR techniques (e.g., HSQC, HMBC) and cross-reference with computational models (e.g., DFT calculations ). For unresolved stereocenters, employ chiral chromatography or X-ray diffraction .

Q. What strategies address gaps in toxicological data for risk assessment?

Conduct Ames tests for mutagenicity and OECD 403 acute inhalation studies to supplement missing data. Prioritize in vitro assays (e.g., HepG2 cytotoxicity screening) before progressing to in vivo models . Note that IARC classifies components with ≥0.1% carcinogenic potential, but this compound lacks definitive categorization .

Q. How do steric effects influence its interaction with biological targets?

The C6 chlorine and C17 acetyloxy groups create steric hindrance, potentially reducing binding affinity to progesterone receptors. Use molecular docking simulations to map interactions and compare with analogs like chlormadinone acetate (CAS 302-22-7). Modify substituents at C3 or C20 to evaluate structure-activity relationships (SAR) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key hurdles include purification of stereoisomers (e.g., via preparative HPLC) and controlling exothermic reactions during acetylation. Implement flow chemistry for continuous processing and PAT (Process Analytical Technology) for real-time monitoring. Note that industrial-scale synthesis requires validation under GMP guidelines .

Q. How to reconcile discrepancies between in vitro and in vivo pharmacological activity?

Differences may stem from metabolic instability (e.g., hepatic first-pass effects) or protein binding . Use radiolabeled tracers (e.g., ¹⁴C-acetate) to track biodistribution and LC-MS/MS for metabolite profiling. Compare pharmacokinetics in rodent vs. human liver microsomes to predict clinical behavior .

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